8-Methylpentadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

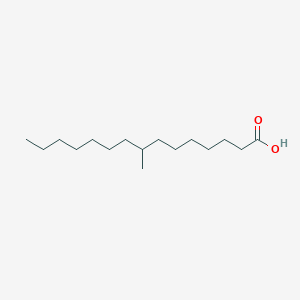

Structure

3D Structure

Properties

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

8-methylpentadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-9-12-15(2)13-10-7-8-11-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

UEXQCOYVLMNUDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CCCCCCC(=O)O |

Synonyms |

8-methylpentadecanoate 8-methylpentadecanoic acid DMI 1 DMI-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methylpentadecanoic Acid: Structural Isomers and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylpentadecanoic acid is a branched-chain fatty acid (BCFA) that, along with its isomers, is gaining attention in the scientific community for its presence in various biological systems and its potential therapeutic applications. As a subclass of fatty acids, BCFAs are characterized by the presence of one or more methyl groups on the carbon backbone. This structural feature introduces chirality and creates a diverse array of isomers, each with potentially unique physicochemical properties and biological activities.

This guide provides a comprehensive overview of this compound, with a particular focus on its structural isomers. We will delve into their chemical and physical properties, analytical methodologies for their separation and identification, and their emerging biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the nuanced roles of these fascinating molecules.

Chemical and Physical Properties of this compound and Its Isomers

The parent molecule, this compound, is a saturated fatty acid with the molecular formula C16H32O2. The methyl group at the C-8 position creates a chiral center, giving rise to two enantiomers: (R)-8-methylpentadecanoic acid and (S)-8-methylpentadecanoic acid.

Beyond the enantiomers of this compound, other positional isomers exist where the methyl group is located at different positions on the pentadecanoic acid backbone. These include the well-studied iso and anteiso fatty acids. Iso-fatty acids have a methyl branch on the penultimate carbon from the methyl end of the chain (e.g., 14-methylpentadecanoic acid), while anteiso-fatty acids have a methyl branch on the antepenultimate carbon (e.g., 13-methylpentadecanoic acid).[1][2]

The position of the methyl group significantly influences the physical properties of these fatty acids, such as their melting points and chromatographic behavior. This structural diversity is crucial for their biological functions, particularly in modulating membrane fluidity in bacteria.[3]

Table 1: Properties of Selected Methylpentadecanoic Acid Isomers

| Property | 14-Methylpentadecanoic Acid (Isopalmitic acid) | 13-Methylpentadecanoic Acid (Anteisohexadecanoic acid) |

| Molecular Formula | C16H32O2 | C16H32O2 |

| Molecular Weight | 256.42 g/mol [4] | 256.42 g/mol [5] |

| CAS Number | 4669-02-7[4] | 20121-96-4[5] |

| Melting Point | 61.5-61.6 °C[6] | Not readily available |

| Synonyms | Isopalmitic acid, Isohexadecanoic acid, Iso-C16:0[4] | Anteisopalmitic acid[5] |

Structural Isomerism and Chirality

The presence of a methyl group along the fatty acid chain introduces structural complexity. In the case of this compound, the chiral center at the C-8 position results in two non-superimposable mirror-image forms known as enantiomers (R and S isomers).[7] The specific stereochemistry of these isomers can dramatically affect their biological activity, as enzymes and receptors in biological systems are often stereospecific.

Caption: Chemical structures of the (R) and (S) enantiomers of this compound.

Analytical Methodologies for Isomer Separation and Identification

Distinguishing between structural isomers of fatty acids presents a significant analytical challenge. A combination of chromatographic and spectroscopic techniques is typically employed for their separation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of fatty acids.[8] Due to their low volatility, fatty acids are commonly derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to analysis.[9][10] This process increases their volatility and improves their chromatographic properties.

Experimental Protocol: Derivatization to FAMEs and GC-MS Analysis

-

Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh and Dyer procedure.[8]

-

Saponification: Resuspend the dried lipid extract in a known volume of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes to cleave the fatty acids from the glycerol backbone.

-

Methylation: Add 14% boron trifluoride (BF3) in methanol and heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids to their methyl esters.

-

Extraction of FAMEs: After cooling, add a nonpolar solvent (e.g., hexane) and saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the FAMEs extract into the GC-MS system.

-

Separation: Utilize a suitable capillary column (e.g., a polar-phase column like those coated with cyanopropyl polysiloxane) to separate the FAME isomers based on their boiling points and polarity. A temperature gradient program is typically used to achieve optimal separation.

-

Detection: As the FAMEs elute from the GC column, they are ionized (commonly by electron ionization - EI) and fragmented in the mass spectrometer.[11] The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison to a spectral library. Chemical ionization (CI) can also be used as a softer ionization technique to better preserve the molecular ion.[9][12]

-

Chiral Chromatography

To separate the enantiomers of this compound, chiral chromatography is required.[13] This can be achieved by using a chiral stationary phase in either gas or high-performance liquid chromatography (HPLC). An alternative approach involves derivatizing the fatty acids with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column.[14][15][16]

Caption: Workflow for the analysis of this compound isomers.

Synthesis of Specific Isomers

The availability of pure isomers of this compound is essential for studying their specific biological activities. While some isomers may be commercially available, custom synthesis is often necessary. Synthetic strategies for branched-chain fatty acids can be complex and may involve multiple steps. For example, the total synthesis of a novel bacterial fatty acid, 16-methyl-8(Z)-heptadecenoic acid, was achieved in four steps starting from commercially available 8-methylnonanoic acid.[17] Another approach for synthesizing isofatty acids involves the elongation of a fatty acid chain using a Wittig reaction.[18]

Biological Significance and Potential Applications

Branched-chain fatty acids are major components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity.[1][2][3] The biosynthesis of these fatty acids in bacteria often utilizes branched-chain α-keto acids as primers.[19]

In recent years, there has been growing interest in the biological activities of odd-chain fatty acids, including pentadecanoic acid (C15:0), a close structural relative of this compound. Studies have linked higher circulating levels of C15:0 to a reduced risk of cardiovascular disease and type 2 diabetes.[20][21] Pentadecanoic acid has been shown to have anti-inflammatory, antifibrotic, and anticancer properties in cell-based assays.[22][23][24][25] It is thought to exert its effects through various molecular mechanisms, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR, both of which are key regulators of cellular metabolism and longevity.[22][25][26]

While much of the research has focused on straight-chain odd-carbon fatty acids, the biological activities of their branched-chain counterparts, such as this compound, are an emerging area of investigation. The methyl branch can influence how the fatty acid is metabolized and how it interacts with cellular targets. For instance, 8-methylnonanoic acid, a shorter-chain analogue, has been studied for its role in metabolic regulation.[27]

The potential therapeutic applications of this compound and its isomers are still largely unexplored but hold promise. Their structural similarity to biologically active fatty acids suggests they could be valuable lead compounds in drug discovery programs targeting metabolic and inflammatory diseases.

Conclusion

This compound and its structural isomers represent a fascinating and underexplored class of lipids. Their unique structural features, arising from the position and stereochemistry of the methyl branch, give rise to a diverse range of physicochemical properties and, potentially, distinct biological activities. Advances in analytical techniques, particularly in chiral chromatography and mass spectrometry, are enabling a more detailed investigation of these molecules in complex biological systems. As our understanding of the roles of branched-chain fatty acids in health and disease continues to grow, this compound and its isomers are poised to become important targets for future research and therapeutic development.

References

-

Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. PubMed. [Link]

-

Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. ASM Journals. [Link]

-

Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion R. J-STAGE. [Link]

-

Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry. Academia.edu. [Link]

-

Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Taylor & Francis Online. [Link]

-

Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed. [Link]

-

Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PMC. [Link]

-

Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Semantic Scholar. [Link]

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

-

Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. SpringerLink. [Link]

-

Fatty acid synthesis. Wikipedia. [Link]

-

Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]

-

Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Oxford Academic. [Link]

-

Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL. [Link]

-

The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

-

Isopalmitic acid. LIPID MAPS Structure Database. [Link]

- Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid.

-

How do you get pentadecanoic acid?. Bloom Tech. [Link]

-

Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. [Link]

-

Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. Nutritional Outlook. [Link]

-

Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function (RSC Publishing). [Link]

-

Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid. PubMed. [Link]

-

Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC. [Link]

-

Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PMC. [Link]

-

Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]

-

Methyl Pentadecanoate. PubChem. [Link]

-

Anteisohexadecanoic acid. PubChem. [Link]

-

Molecular and cellular mechanisms of pentadecanoic acid. PMC. [Link]

-

Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. ResearchGate. [Link]

-

14-Methylpentadecanoic Acid. MySkinRecipes. [Link]

-

Chemical Properties of Pentadecanoic acid, methyl ester (CAS 7132-64-1). Cheméo. [Link]

-

Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

-

Determination of some bioactive chemical constituents from Thesium humile Vahl. ResearchGate. [Link]

-

selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones. Doc Brown's Chemistry. [Link]

Sources

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. larodan.com [larodan.com]

- 5. Anteisohexadecanoic acid | C16H32O2 | CID 146501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 14-Methylpentadecanoic Acid [myskinrecipes.com]

- 7. selected examples of constitutional isomers of molecular formula C8H8O2 with a benzene ring structural formula isomers, carbon chain & functional group isomers, skeletal formula, carboxylic acids, alldehydes, ketones, Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. jfda-online.com [jfda-online.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Methyl Pentadecanoate | C16H32O2 | CID 23518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]

- 12. (PDF) Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry [academia.edu]

- 13. aocs.org [aocs.org]

- 14. Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 20. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nutritionaloutlook.com [nutritionaloutlook.com]

- 22. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

8-Methylpentadecanoic Acid: The "DMI-1" Class of Fatty Acid Inhibitors

[1][2][3][4][5]

Executive Summary

This compound (8-MPDA), historically designated as DMI-1 , represents a distinct class of bioactive lipids isolated from the genus Streptomyces.[1] Unlike the common iso- (terminal methyl) or anteiso- (penultimate methyl) branched-chain fatty acids found in bacterial membranes, 8-MPDA features a mid-chain methylation that confers unique steric properties.[1][2]

Its primary scientific significance lies in its discovery as a non-competitive inhibitor of DNA methyltransferases , specifically N6-methyladenine-DNA methyltransferase (M. EcoRI).[1][2] This discovery challenged the prevailing paradigm that methyltransferase inhibitors must be structural analogs of S-adenosylmethionine (SAM), such as sinefungin. This guide details the historical isolation, chemical synthesis, and mechanistic action of 8-MPDA.

Historical Context & Discovery (The Uyeda Era)

The discovery of 8-MPDA is inextricably linked to the search for novel enzyme inhibitors in microbial fermentation broths during the mid-1990s, led prominently by Masaru Uyeda and colleagues at Kumamoto University, Japan.

The Target: Beyond SAM Analogs

Prior to 1995, most known DNA methyltransferase inhibitors (e.g., sinefungin, A9145C) were nucleoside analogs that mimicked the cofactor S-adenosylmethionine (SAM).[1][3] While effective, these compounds lacked specificity and often exhibited high toxicity due to their interference with essential SAM-dependent pathways.[1][2]

Isolation from Streptomyces sp.[1][3][4][5][6][7] Strain No. 560

In 1995, Uyeda’s team screened soil microorganisms for non-nucleoside inhibitors.[1][2] They identified "DMI-1" in the culture filtrate of Streptomyces sp.[1][4][5][2][6] strain No. 560.[1][4][5][2][3][6][7]

-

Isolation Protocol: The active compound was extracted using ethyl acetate, followed by purification via Diaion HP-20SS and silica gel column chromatography.[1][4][5][6]

-

Structural Elucidation: Through mass spectrometry (MS) and nuclear magnetic resonance (NMR), the structure was resolved not as a nucleoside, but as a saturated fatty acid: This compound (C16H32O2) .[1]

Significance of the Discovery

The identification of DMI-1 was a watershed moment because it demonstrated that fatty acids could function as specific enzyme inhibitors for nucleic acid modifying enzymes, a role previously reserved for nucleotide mimics.

Chemical Structure & Properties[2][3][5][8][9][10][11][12]

8-MPDA is a mid-chain branched fatty acid (MCBCFA).[1][2] Its physicochemical profile differs significantly from linear palmitic acid (C16:0) or terminal branched isomers.[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | DMI-1 |

| Molecular Formula | C₁₆H₃₂O₂ |

| Molecular Weight | 256.42 g/mol |

| Branching Position | C-8 (Mid-chain) |

| Chirality | The C-8 position is a stereocenter (typically isolated as a specific enantiomer in nature, though racemic in synthesis).[1][2] |

| Solubility | Soluble in MeOH, EtOH, CHCl₃, Ethyl Acetate; Insoluble in water. |

| pKa | ~4.8 (Carboxylic acid head group) |

Mechanism of Action: Methyltransferase Inhibition

The defining characteristic of 8-MPDA is its inhibitory activity against M. EcoRI (EC 2.1.1.72), the modification enzyme of the EcoRI restriction-modification system.[1]

Inhibition Kinetics

Unlike SAM analogs that compete for the cofactor binding site, 8-MPDA acts via a non-competitive mechanism .[1][2]

-

Mode: Non-competitive with respect to both the DNA substrate and the SAM cofactor.[2][8]

-

Implication: 8-MPDA likely binds to an allosteric site or a hydrophobic pocket on the enzyme surface, inducing a conformational change that prevents methyl transfer.[1][2]

Specificity Profile

Uyeda’s research demonstrated a unique specificity profile for DMI-1:

Mechanistic Pathway Diagram[1]

Figure 1: The origin and non-competitive inhibitory mechanism of DMI-1 (8-MPDA) against M. EcoRI.[1]

Chemical Synthesis Protocol

While isolation from Streptomyces provides authentic material, chemical synthesis is required to generate sufficient quantities for structural verification and biological testing.[2] The following Grignard-based approach is the historical standard for synthesizing mid-chain branched acids.

Retrosynthetic Analysis

The C16 chain is constructed by coupling a C7 fragment (Heptyl bromide) with a C9 fragment precursor (modified pentanone), introducing the methyl branch at the junction.[1]

Step-by-Step Synthesis Workflow

Reagents Required:

Protocol:

-

Grignard Reagent Formation:

-

Coupling (Branch Introduction):

-

Chain Elongation & Functionalization:

-

The resulting intermediate (tertiary alcohol) requires dehydration and hydrogenation to establish the saturated alkyl chain, or specific functional group manipulation to yield the terminal carboxylic acid at the correct distance.

-

Alternative Modern Route: Wittig reaction using 8-nonanone derivatives offers higher stereocontrol.[1][2]

-

-

Purification:

Biological Significance & Applications[1][6]

Membrane Fluidity Modulation

Like other BCFAs, 8-MPDA disrupts the tight packing of phospholipid bilayers. In bacteria, the regulation of such mid-chain branches is a critical response to thermal stress (homeoviscous adaptation).

Tool for Epigenetic Research

As a non-nucleoside inhibitor, 8-MPDA serves as a chemical probe to study:

-

Restriction-Modification Systems: Understanding how bacteria protect their own DNA from restriction enzymes.[1][2]

-

Methyltransferase Regulation: Differentiating between active site inhibition (SAM analogs) and allosteric modulation (fatty acids).[1][2]

Comparison with Other Inhibitors[1][3][5]

| Inhibitor | Class | Mechanism | Target Specificity |

| 8-MPDA (DMI-1) | Fatty Acid | Non-competitive | M. EcoRI > M. BamHI |

| Sinefungin | Nucleoside | Competitive (SAM) | Broad Spectrum (Non-specific) |

| 5-Azacytidine | Nucleoside | Suicide Substrate | DNA Methyltransferases (General) |

References

-

Suzuki, K., Nagao, K., Tokunaga, J., Hirosawa, M., Tsubone, H., & Uyeda, M. (1995). DMI-1, a new DNA methyltransferase inhibitor produced by Streptomyces sp.[5][3][6][9] strain No. 560.[1][4][5][2][3][6][7] Journal of Enzyme Inhibition, 9(4), 243-252.[1][5][3]

-

Nagao, K., Suzuki, K., Tokunaga, J., Miyazaki, H., Katayama, N., Mitsuyama, R., & Uyeda, M. (1996). DMI-2 and DMI-3, DNA methyltransferase inhibitors produced by Streptomyces sp.[3][8][7] strain No. 560.[1][4][5][2][3][6][7] Journal of Enzyme Inhibition, 10(2), 115-124.[1][3]

-

Carballeira, N. M., & Pagán, M. (2001). Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid.[1][2] Chemistry and Physics of Lipids, 113(1-2), 23-27.[1] (Context on mid-chain synthesis).

-

Uyeda, M. (1998). 1513-DMIa and 1513-DMIb, DNA methyltransferase inhibitors produced by Streptomyces sp.[1][4][2][8] strain No. 1513.[1][4][2][8] Journal of Enzyme Inhibition.

Sources

- 1. larodan.com [larodan.com]

- 2. Anteisohexadecanoic acid | C16H32O2 | CID 146501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. DMI-2 and DMI-3, DNA methyltransferase inhibitors produced by Streptomyces sp. strain no. 560 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1513-DMIa and 1513-DMIb, DNA methyltransferase inhibitors produced by Streptomyces sp. strain No. 1513 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Role of 8-Methylpentadecanoic Acid and its Isomers in Microbial Cell Membranes

Foreword: The Dynamic Frontier

The microbial cell membrane is far more than a passive container; it is a dynamic, responsive frontier that mediates every interaction between a cell and its environment. Its composition is a finely tuned reflection of the organism's genetic blueprint and its adaptive response to external pressures. Within the diverse lipid tapestry of this membrane, branched-chain fatty acids (BCFAs) emerge as critical architects of function and survival for a vast array of bacterial species. This guide delves into the specific and vital role of methyl-pentadecanoic acids, with a primary focus on the well-characterized isomer, 14-methylpentadecanoic acid (iso-C16:0), a key player in modulating the biophysical properties of the membrane and enabling microbial resilience. For researchers in microbiology and professionals in drug development, understanding the biosynthesis, function, and analysis of this molecule is paramount to comprehending bacterial physiology and identifying novel therapeutic targets.

Section 1: Molecular Architecture and Nomenclature of Methyl-Pentadecanoic Acids

8-Methylpentadecanoic acid belongs to the family of monomethyl-branched fatty acids. While the specific 8-methyl isomer exists, the most prevalent and functionally significant methyl-pentadecanoic acids in bacteria are the terminally branched iso and anteiso forms.

-

14-Methylpentadecanoic acid (iso-C16:0): This is a 16-carbon fatty acid where the methyl group is located on the penultimate carbon (the iso position) from the methyl end. Its presence is a hallmark of many bacterial species, particularly within the genera Bacillus and Staphylococcus.[1][2]

-

13-Methylpentadecanoic acid (anteiso-C16:0): In this isomer, the methyl group is on the antepenultimate carbon (the anteiso position).

The position of this single methyl group profoundly impacts the fatty acid's three-dimensional structure. Unlike the linear, tightly packing nature of straight-chain saturated fatty acids (SCFAs) like palmitic acid (C16:0), the methyl branch in iso-C16:0 introduces a steric "kink." This structural disruption is fundamental to its biological role, as it prevents the dense, ordered packing of acyl chains within the membrane's lipid bilayer.[1]

Section 2: The Biosynthetic Pathway of iso-Fatty Acids

Bacteria synthesize BCFAs via the fatty acid synthase II (FAS-II) pathway, which is distinct from the FAS-I system found in mammals, making it an attractive target for antimicrobial drug discovery.[3] The synthesis of iso-series fatty acids, including iso-C16:0, is initiated using primers derived from branched-chain amino acids.

The biosynthesis of iso-C16:0 predominantly uses a primer derived from the amino acid leucine . The pathway is as follows:

-

Primer Formation: Leucine is first converted to α-ketoisocaproate by a branched-chain amino acid transferase.[4]

-

Decarboxylation: α-ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA.

-

Initiation of Fatty Acid Synthesis: Isovaleryl-CoA serves as the starter unit for the FAS-II system. The initial condensation reaction with malonyl-ACP is catalyzed by β-ketoacyl-ACP synthase III (FabH).[5]

-

Elongation: The cycle of condensation, reduction, and dehydration reactions continues, adding two-carbon units from malonyl-ACP in each cycle until the final 16-carbon chain of iso-C16:0 is formed.

This biosynthetic linkage to amino acid metabolism allows bacteria to directly translate nutritional cues into structural changes in their cell membranes.

Caption: Biosynthesis of iso-C16:0 from a leucine primer.

Section 3: Biophysical Impact on the Cell Membrane

The incorporation of this compound and its isomers is a primary mechanism for bacteria to control the physical state of their cell membranes, a concept known as homeoviscous adaptation .[6]

Modulation of Membrane Fluidity: The core function of iso-C16:0 is to increase membrane fluidity.[1][7] The methyl branch disrupts the van der Waals interactions between adjacent acyl chains, lowering the melting temperature of the fatty acid and, consequently, the phase transition temperature of the membrane.[8] This prevents the membrane from entering a rigid, gel-like state at lower temperatures, which would severely impair its function. A more fluid membrane ensures the proper mobility and function of embedded proteins, such as transporters and respiratory chain components.[9]

Comparative Effects on Fluidity:

| Fatty Acid | Common Name | Structure | Typical Melting Point (°C) | Fluidizing Effect |

| Hexadecanoic acid | Palmitic acid | C16:0 (Straight) | ~63 | Low |

| 14-Methylpentadecanoic acid | iso-C16:0 | C16:0 (iso-Branched) | ~52 | Moderate |

| cis-9-Hexadecenoic acid | Palmitoleic acid | C16:1 (Unsaturated) | ~0.5 | High |

| 13-Methylpentadecanoic acid | anteiso-C16:0 | C16:0 (anteiso-Branched) | Not commonly found | - |

Note: Melting points are approximations and can vary. The trend demonstrates the fluidizing effect of branching and unsaturation.

The structural disruption caused by BCFAs like iso-C16:0 forces the membrane into a more disordered state, effectively increasing its fluidity.[1] This is functionally analogous to the role of unsaturated fatty acids in eukaryotic and some bacterial membranes.

Caption: BCFAs disrupt packing, increasing membrane fluidity.

Section 4: Role in Microbial Adaptation and Survival

The ability to remodel membrane fatty acid composition is a crucial strategy for bacterial survival in fluctuating environments.[8][10]

-

Cold Stress Adaptation: As temperatures drop, bacterial membranes tend to become more rigid. Many bacteria, including Listeria monocytogenes and Bacillus subtilis, respond by increasing the proportion of BCFAs (and unsaturated fatty acids) in their membranes.[6][11] This "fluidizing" effect counteracts the rigidifying effect of the cold, maintaining essential cellular processes. Studies have shown that bacterial mutants unable to synthesize BCFAs are significantly impaired in their ability to grow at low temperatures.[11]

-

pH Stress Tolerance: The membrane fatty acid profile is also modulated in response to pH stress. In Listeria monocytogenes, alkaline conditions lead to a higher proportion of BCFAs, particularly the more fluidizing anteiso forms.[12] This suggests that membrane fluidity is a key factor in adapting to pH extremes, likely by maintaining the integrity of the proton motive force and the function of pH-sensitive membrane proteins.

-

Virulence and Pathogenesis: The physical state of the cell membrane, dictated by its fatty acid composition, has a direct impact on the virulence of pathogenic bacteria. For L. monocytogenes, a high content of BCFAs is essential for its physical structure and function, and deficiencies have major negative impacts on its physiology and virulence.[11]

Section 5: Methodologies for Analysis: A Validated Protocol

The gold-standard technique for analyzing the fatty acid composition of microbial membranes is Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS) .[13][14] This method provides both qualitative identification and quantitative measurement of each fatty acid.

Experimental Protocol: FAME-GC-MS Analysis

This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification.

Causality Statement: Fatty acids are not sufficiently volatile for direct analysis by gas chromatography. Therefore, they must be chemically derivatized into their corresponding methyl esters (FAMEs), which are much more volatile. Saponification is a critical first step to hydrolyze ester linkages and release all fatty acids from complex lipids (e.g., phospholipids, triglycerides), ensuring a comprehensive profile of the total fatty acid content.

Step 1: Cell Culture and Harvesting

-

Culture bacteria under the desired experimental conditions (e.g., different temperatures, pH levels) to the mid-logarithmic or early stationary phase.

-

Harvest a precise quantity of cells (e.g., corresponding to 10-20 mg dry weight) by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile saline or phosphate-buffered saline (PBS) to remove residual media components.

-

Freeze the cell pellet at -80°C until ready for extraction.

Step 2: Saponification (Lipid Hydrolysis)

-

To the cell pellet, add 1 mL of saponification reagent (e.g., 15% w/v NaOH in 50% methanol).

-

Add a precise amount of an internal standard. Causality: An internal standard (e.g., heptadecanoic acid, C17:0), a fatty acid not naturally present in the organism, is added at the very beginning. It experiences the same extraction and derivatization efficiencies as the target analytes, allowing for accurate quantification by normalizing the peak areas of the sample fatty acids to the peak area of the standard.[15]

-

Vortex vigorously to resuspend the pellet.

-

Incubate in a water bath at 100°C for 30 minutes, vortexing every 10 minutes. This step lyses the cells and hydrolyzes lipids to release free fatty acids as sodium salts.

Step 3: Methylation (Derivatization)

-

Cool the tubes to room temperature.

-

Add 2 mL of methylation reagent (e.g., 6 N HCl in methanol).

-

Vortex thoroughly.

-

Incubate in a water bath at 80°C for 10 minutes. This acidic methanol reaction converts the fatty acid salts to volatile FAMEs.

Step 4: Extraction of FAMEs

-

Cool the tubes rapidly on ice.

-

Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of hexane and methyl tert-butyl ether).

-

Agitate on a platform shaker for 10 minutes.

-

Centrifuge briefly to separate the phases. The top organic layer contains the FAMEs.

-

Carefully transfer the top organic layer to a clean GC vial.[14]

Step 5: GC-MS Analysis

-

Inject 1 µL of the extract into the GC-MS system.

-

Gas Chromatograph Parameters (Example):

-

Mass Spectrometer Parameters (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Step 6: Data Analysis

-

Identify FAME peaks by comparing their retention times and mass spectra to a commercial FAME standard mix (e.g., BAME standard) and spectral libraries (e.g., NIST).

-

Quantify each fatty acid by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve.

Caption: Workflow for FAME-GC-MS analysis of microbial lipids.

Section 6: Implications for Drug Development

The unique aspects of BCFA metabolism and function in bacteria present compelling opportunities for therapeutic intervention.

-

Antibacterial Targets: The bacterial FAS-II pathway, responsible for producing iso-C16:0, is fundamentally different from the mammalian FAS-I system. This difference in architecture makes the enzymes of the FAS-II pathway, such as FabH (the initiating enzyme) and others, highly specific and attractive targets for the development of novel antibiotics with potentially fewer side effects.[3] Inhibiting this pathway would directly compromise the bacterium's ability to build and maintain its cell membrane, leading to cell death.

-

Biomarkers for Identification: The fatty acid profile of a bacterium is often a stable and unique chemotaxonomic marker.[14][16] The presence and relative abundance of specific BCFAs like iso-C16:0 can serve as a "fingerprint" to rapidly identify bacterial species, including pathogens, in clinical or environmental samples. High-throughput FAME analysis has been successfully used for this purpose.[14]

-

Modulation of Virulence: As membrane composition is linked to virulence, strategies aimed at disrupting the balance of BCFAs could potentially be used to attenuate pathogens, making them more susceptible to host immune responses or conventional antibiotics.

Conclusion

This compound and its isomers, particularly iso-C16:0, are not merely passive structural components of the microbial cell membrane. They are active modulators of membrane biophysics, central to the strategies bacteria employ to adapt and survive in diverse and often hostile environments. From its synthesis, which is elegantly tied to cellular metabolism, to its profound impact on membrane fluidity and stress resilience, this branched-chain fatty acid is a testament to the intricate and robust design of microbial life. For scientists and researchers, a deep, mechanistic understanding of its role continues to open new avenues for bacterial identification, understanding pathogenesis, and discovering the next generation of antimicrobial agents.

References

-

Wallace, R. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. PMC. [Link]

-

Singh, A. K., et al. (N/A). Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes. Grantome. [Link]

-

Macdonald, J. I., et al. (2020). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. ResearchGate. [Link]

-

García, Á. (2025). Branched-chain fatty acids role in health and nutrition. Dellait. [Link]

-

Agilent. (N/A). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent. [Link]

-

Restek. (2020). Characterizing Cellular Fatty Acid Methyl Ester (FAME) Profiles to Identify Bacteria Using Gas Chromatography. Restek Resource Hub. [Link]

-

Chattopadhyay, M.K. (2006). A branched chain fatty acid promotes cold adaptation in bacteria. Journal of Biosciences. [Link]

-

MIDI Inc. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI Inc. [Link]

-

Rock, C. O., & Jackson, P. D. (2017). Exogenous Fatty Acid Metabolism in Bacteria. PMC. [Link]

-

De Sarrau, B., et al. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in Microbiology. [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC. [Link]

-

Or-Rashid, M. M., et al. (2008). Fatty acid composition of mixed rumen bacteria and protozoa. ResearchGate. [Link]

-

Gahan, C. G. M., et al. (2008). Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes. Applied and Environmental Microbiology. [Link]

-

Sharmili, A. S., & Ramasamy, P. (2012). Fatty Acid Methyl Ester (FAME) Analysis of Moderately Thermophilic Bacteria Isolated from the Coramandal Coast, Chennai, Tamilnadu. Semantic Scholar. [Link]

-

Plocharski, E. K., et al. (2005). Use of Fatty Acid Profiles to Identify Food-Borne Bacterial Pathogens and Aerobic Endospore-Forming Bacilli. Journal of Agricultural and Food Chemistry. [Link]

-

McMahon, D. J., & Martin, N. H. (2020). Environmental Stress, Bacterial Cell Differentiation, and Antimicrobial Resistance. MDPI. [Link]

-

Pogson, L., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. bioRxiv. [Link]

-

McMullen, R. A., et al. (2001). Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes. PubMed. [Link]

-

Heath, R. J., & Rock, C. O. (2001). Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery. Annual Review of Microbiology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 8. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 9. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Environmental Stress, Bacterial Cell Differentiation, and Antimicrobial Resistance [ecoevorxiv.org]

- 11. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 12. Role of Branched-Chain Fatty Acids in pH Stress Tolerance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. gcms.cz [gcms.cz]

- 15. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Biological Activity of 8-Methylpentadecanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the biological activities of 8-methylpentadecanoic acid. Due to the limited direct research on this specific branched-chain fatty acid, this document synthesizes findings from structurally related compounds, namely pentadecanoic acid (C15:0) and 8-methylnonanoic acid, to propose potential therapeutic areas of interest. We present detailed, field-proven experimental protocols for assessing hypothesized anti-inflammatory, anticancer, and metabolic regulatory activities. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded starting point for the exploration of this compound's biological potential.

Introduction: The Case for Investigating this compound

This compound is a saturated fatty acid with a methyl group at the eighth carbon position. While its parent compound, pentadecanoic acid (C15:0), has garnered significant attention for its potential health benefits, this compound remains largely uncharacterized. The presence and position of the methyl group can significantly influence the physicochemical properties and biological activity of a fatty acid, potentially altering its interaction with cellular membranes and enzymes.

The study of branched-chain fatty acids is a burgeoning field, with evidence suggesting their roles in various physiological processes. For instance, the shorter-chain analogue, 8-methylnonanoic acid, has been shown to influence energy and glucose homeostasis in diet-induced obese mice, suggesting a potential role for its longer-chain counterpart in metabolic regulation.[1][2] Furthermore, the extensive research on pentadecanoic acid, which has demonstrated anti-inflammatory, anticancer, and metabolic benefits, provides a strong rationale for investigating whether these properties are retained or modified in its 8-methylated form.[3][4][5][6][7][8][9][10]

This guide, therefore, is built on the logical premise that the biological activities of this compound may mirror or diverge from those of its parent and shorter-chain analogues. The subsequent sections will outline hypothesized activities and provide the rigorous experimental frameworks necessary to validate them.

Hypothesized Biological Activities and Investigational Roadmaps

Based on the activities of structurally related fatty acids, we propose three primary areas for the initial investigation of this compound:

-

Anti-Inflammatory Activity: Pentadecanoic acid has been shown to possess anti-inflammatory properties.[6][7][9] The introduction of a methyl group could modulate this activity.

-

Anticancer Activity: Studies on pentadecanoic acid have indicated potential cytotoxic effects against certain cancer cell lines.[3][4] It is crucial to determine if this compound exhibits similar or enhanced anticancer properties.

-

Metabolic Regulation: The findings related to 8-methylnonanoic acid's impact on metabolism provide a strong impetus to explore the role of this compound in metabolic pathways.[1][2]

The following sections detail the experimental workflows to test these hypotheses.

Investigating Anti-Inflammatory Potential

The initial assessment of anti-inflammatory activity will focus on in vitro models of inflammation. A logical workflow is presented below:

Caption: Workflow for in vitro assessment of anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control group.

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent system according to the manufacturer's protocol.

-

Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

-

Cell Viability: Assess the cytotoxicity of this compound on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Exploring Anticancer Activity

The preliminary evaluation of anticancer potential will involve cytotoxicity screening against a panel of human cancer cell lines.

Caption: Workflow for assessing in vitro anticancer activity.

-

Cell Culture and Seeding: Culture human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines in their respective recommended media. Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control.

-

Cell Viability Assay (MTT): After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining): For the most sensitive cell line, treat cells with the IC50 concentration of this compound for 24 hours. Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Western Blot Analysis: Treat cells with the IC50 concentration of this compound for 24 hours. Lyse the cells and perform Western blotting to detect the expression levels of key apoptotic proteins such as cleaved caspase-3 and cleaved PARP.

Uncovering a Role in Metabolic Regulation

Drawing parallels from 8-methylnonanoic acid, the investigation into metabolic effects will initially focus on adipocyte and myotube cell models.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Assessing Pentadecanoic Acid In Vitro – Fight Aging! [fightaging.org]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 8-Methylpentadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive guide for the identification and quantification of 8-methylpentadecanoic acid, a branched-chain fatty acid, using gas chromatography-mass spectrometry (GC-MS). Due to the inherent low volatility and high polarity of free fatty acids, a robust derivatization protocol to form fatty acid methyl esters (FAMEs) is detailed, ensuring optimal chromatographic performance and accurate quantification.[1] This document is intended for researchers, scientists, and professionals in drug development and metabolomics who require a reliable and validated method for the analysis of this specific branched-chain fatty acid.

Introduction

This compound, also known as isopalmitic acid, is a saturated branched-chain fatty acid. Branched-chain fatty acids are found in various biological systems and are gaining interest due to their diverse physiological roles.[2] Accurate and sensitive analytical methods are crucial for understanding their distribution, metabolism, and potential as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high resolution, sensitivity, and ability to provide structural information for definitive compound identification.[1][3]

Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency for the polar carboxyl group to cause peak tailing and adsorption issues within the chromatographic system.[1] To overcome these limitations, derivatization is an essential step. The most common approach is the conversion of fatty acids into their more volatile and less polar methyl esters (FAMEs), which exhibit excellent stability and chromatographic behavior. This application note details a validated workflow for the analysis of this compound, encompassing sample preparation, derivatization, and optimized GC-MS parameters.

Experimental Workflow

The overall analytical procedure involves lipid extraction from the sample matrix, derivatization of the extracted fatty acids to FAMEs, and subsequent analysis by GC-MS.

Figure 1: General workflow for the GC-MS analysis of this compound.

Materials and Reagents

-

Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

-

Derivatization Reagent: Boron trifluoride-methanol solution (14% w/v in methanol) or 2% Sulfuric acid in methanol.[4]

-

Internal Standard: Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid not present in the sample.

-

Extraction Solvents: Folch solution (Chloroform:Methanol, 2:1 v/v).[5]

-

Anhydrous Sodium Sulfate

-

Nitrogen Gas (high purity)

-

This compound standard

Protocols

Lipid Extraction (from Biological Samples)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

-

Homogenize the sample (e.g., tissue, plasma) in a suitable volume of ice-cold saline.

-

To the homogenate, add 20 volumes of Folch solution (Chloroform:Methanol, 2:1 v/v).[5]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Wash the organic phase by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging again.

-

Transfer the purified lower organic phase to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6]

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed esterification method.

-

To the dried lipid extract (or a known amount of this compound standard), add 2 mL of 14% Boron trifluoride-methanol solution.[7]

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the mixture at 60°C for 10 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane to the vial.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane solution to a GC vial for analysis.

Figure 2: Derivatization workflow for FAME synthesis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization for your specific instrument and column.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 (can be adjusted based on concentration) |

| Oven Program | Initial temp 140°C, hold for 5 min, ramp at 2°C/min to 220°C, hold for 20 min.[8] |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Data Analysis and Quantification

Identification

The identification of this compound methyl ester is based on two criteria:

-

Retention Time (RT): The retention time of the peak in the sample chromatogram must match that of a pure standard analyzed under the same conditions.

-

Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a spectral library (e.g., NIST) and the spectrum of the pure standard. Key identifying ions for branched-chain fatty acid methyl esters should be present.

Expected Mass Spectrum

-

m/z 74: McLafferty rearrangement ion, characteristic of saturated FAMEs.

-

m/z 87: Another characteristic fragment for saturated FAMEs.

-

[M-31]+: Loss of a methoxy group (•OCH3).

-

[M-43]+: Loss of a propyl group.

The branching point can sometimes be inferred from the relative intensities of certain fragment ions, though this often requires careful interpretation and comparison with standards.

Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume. A calibration curve is generated by analyzing a series of standards of this compound with a constant concentration of the internal standard (e.g., heptadecanoic acid). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

| Analyte | Expected Retention Time Range (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound methyl ester | Varies with column and conditions | 74 | 87 | 143 |

| Heptadecanoic acid methyl ester (IS) | Varies with column and conditions | 74 | 87 | 270 |

Note: The specific retention time and the most abundant and selective ions for quantification should be determined empirically by injecting a pure standard.

Conclusion

This application note outlines a reliable and robust method for the quantitative analysis of this compound by GC-MS. The described protocols for lipid extraction and derivatization to FAMEs are critical for achieving accurate and reproducible results.[1] The provided GC-MS parameters serve as a validated starting point for method development. This methodology is suitable for a wide range of applications in biomedical research, natural product analysis, and clinical diagnostics where the precise measurement of branched-chain fatty acids is required.

References

-

Yoo, J. S., et al. (2015). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical biochemistry, 485, 41-44. Available from: [Link]

-

López-Bellido, F. J., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5345. Available from: [Link]

-

Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Available from: [Link]

-

ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? Available from: [Link]

-

Organomation. (2024). Plant Lipid Sample Preparation for GC-MS Analysis. Available from: [Link]

-

LECO Corporation. Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available from: [Link]

-

Mohanty, B. P., et al. Fatty acid analysis. In Nutrient Profiling and Evaluation of Fish As a Dietary Component. ICAR-Central Inland Fisheries Research Institute. Available from: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available from: [Link]

-

Agilent Technologies. (2022). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Available from: [Link]

-

Carrapiso, A. I., & García, C. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of chromatography. A, 1097(1-2), 1–9. Available from: [Link]

-

Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available from: [Link]

-

ResearchGate. What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Available from: [Link]

-

Wang, Y., et al. (2023). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. International journal of molecular sciences, 24(22), 16489. Available from: [Link]

-

LIPID MAPS Structure Database. 14-methyl Pentadecanoic acid. Available from: [Link]

-

Shimadzu. (2021). No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Available from: [Link]

-

PubChem. Methyl pentadecanoate. Available from: [Link]

-

Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. Available from: [Link]

-

MySkinRecipes. 14-Methylpentadecanoic Acid. Available from: [Link]

-

SpectraBase. Pentadecanoic acid, 14-methyl-, methyl ester. Available from: [Link]

-

ResearchGate. Curve of Pentadecanoic acid with GC-MS technology. Available from: [Link]

-

Venn-Watson, S., et al. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 15(1), 1-13. Available from: [Link]

-

Li, Y., et al. (2016). Profiling of Fatty Acids Composition in Suet Oil Based on GC–EI-qMS and Chemometrics Analysis. Molecules, 21(11), 1541. Available from: [Link]

-

PubChem. Anteisohexadecanoic acid. Available from: [Link]

-

CABI Digital Library. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. Available from: [Link]

-

Cheméo. Chemical Properties of Pentadecanoic acid, methyl ester (CAS 7132-64-1). Available from: [Link]

-

Dr. Oracle. (2025). What are the recommendations for using pentadecanoic acid (fatty acid) as a therapeutic agent in humans? Available from: [Link]

-

PubChem. 14-Methylpentadecanoic acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 14-Methylpentadecanoic Acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 6. blog.organomation.com [blog.organomation.com]

- 7. mdpi.com [mdpi.com]

- 8. Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica | MDPI [mdpi.com]

Comprehensive LC-MS/MS Protocol for the Quantification of 8-Methylpentadecanoic Acid in Biological Matrices

Abstract

This application note provides a detailed, robust, and validated method for the quantification of 8-Methylpentadecanoic acid, a branched-chain fatty acid (BCFA), in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present comprehensive protocols for sample preparation from plasma, serum, and tissue, optimized chromatographic separation using a reversed-phase C18 column, and sensitive detection via electrospray ionization in negative mode. The methodology employs a stable isotope-labeled internal standard to ensure accuracy and precision, making it suitable for researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and biomarker discovery.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of lipids, particularly in microbial membranes where they play a crucial role in regulating fluidity.[1] They are also found in various mammalian tissues and biofluids, and their profiles can be indicative of metabolic health, microbial exposure, or specific disease states.[1][2] this compound is a specific BCFA whose precise quantification can be essential for understanding its biological role.

Traditionally, fatty acid analysis has relied on gas chromatography-mass spectrometry (GC-MS), which often requires derivatization to form volatile esters.[3] However, liquid chromatography (LC)-based methods are increasingly preferred as they can often analyze free fatty acids directly and provide excellent selectivity for isomers.[1][3] The primary analytical challenge in BCFA analysis lies in the structural similarity between isomers, which requires highly selective chromatographic methods for accurate quantification.[3]

This guide details a complete workflow, from sample extraction to data analysis, designed to provide reliable and reproducible quantification of this compound. The protocols are grounded in established principles of bioanalysis, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthiness.

Principle of the Method

The core of this method is the selective isolation of lipids from a complex biological matrix, followed by high-resolution separation and highly specific detection. The workflow begins with the addition of a deuterated internal standard to the sample, which co-extracts with the target analyte and corrects for variability in sample recovery and matrix-induced ionization effects. Lipids, including this compound, are then extracted using either protein precipitation for plasma/serum or a biphasic liquid-liquid extraction for tissues.[4][5]

The extracted sample is injected into a UHPLC system where this compound is separated from other endogenous lipids and isomers on a C18 reversed-phase column.[1][6] The analyte is then ionized using negative-mode electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of analytical standards.

Caption: General workflow for this compound analysis.

Materials and Reagents

-

Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and chloroform.

-

Reagents: Formic acid (LC-MS grade), 0.9% NaCl solution (MS-grade water).

-

Analytical Standard: this compound (≥98% purity). Note: The availability of this specific isomer should be confirmed with specialty chemical suppliers.

-

Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3) or other suitable odd-chain deuterated fatty acid.[8]

-

Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol. Store at -20°C.

-

Consumables: 1.5 mL microcentrifuge tubes, 2 mL glass screw-cap vials, glass centrifuge tubes with Teflon-lined caps, SPE cartridges (if required).

Instrumentation

A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended for this application.

| Component | Parameter |

| UHPLC System | Any standard UHPLC system (e.g., Agilent, Shimadzu, Waters) |

| Analytical Column | Reversed-phase C18 column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm). A C18 phase is preferred for long-chain isomers.[1][3] |

| Column Temperature | 40 °C |

| Autosampler Temperature | 4 °C[9] |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher) |

| Ionization Source | Electrospray Ionization (ESI), operated in Negative Ion Mode |

| Ion Source Parameters | Capillary Voltage: -3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi. Note: Parameters should be optimized for the specific instrument used. |

Experimental Protocols

Protocol 1: Standard and Quality Control (QC) Sample Preparation

-

Working Solutions: Prepare a series of working standard solutions of this compound by serially diluting the 1 mg/mL stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard Working Solution: Prepare a 1 µg/mL working solution of the internal standard (e.g., C17:0-d3) in methanol.

-

Calibration Curve: To construct the calibration curve, spike 50 µL of a blank matrix (e.g., stripped serum or PBS) with the appropriate amount of each working standard solution to achieve final concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Processing: Process the calibration standards and QC samples alongside the unknown samples using one of the extraction protocols below.

Protocol 2: Sample Preparation from Biological Matrices

A. Rapid Protein Precipitation (for Plasma/Serum) [5]

This method is fast and effective for removing the majority of proteins from plasma and serum samples.

-

Aliquot Sample: Pipette 50 µL of plasma, serum, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the 1 µg/mL internal standard working solution to each tube and vortex briefly.

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. This acidic condition helps in efficient protein precipitation.

-

Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Liquid-Liquid Extraction (for Tissues) [5][10]

This method, based on the Bligh & Dyer principle, provides a cleaner extract by partitioning lipids into an organic phase, away from polar contaminants. It is ideal for solid or semi-solid matrices.

-

Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add Internal Standard: Add 10 µL of the 1 µg/mL internal standard working solution to the homogenate.

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the homogenate. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4 °C to induce phase separation.[5]

-

Collect Organic Phase: The lower layer is the chloroform phase containing the lipids. Carefully collect this organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying and Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) for analysis.

Protocol 3: LC-MS/MS Analysis

-

Equilibrate System: Equilibrate the LC column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

-

Set Up Sequence: Create an injection sequence including a solvent blank, the calibration curve, QC samples, and the unknown samples.

-

Run Analysis: Inject the samples and acquire data using the parameters outlined in the tables below.

| LC Gradient Parameters | |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Isopropanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 12.0 | 95 |

| 14.0 | 95 |

| 14.1 | 20 |

| 16.0 | 20 |

| MS/MS Parameters (MRM Transitions) | |

| Compound | Precursor Ion (m/z) |

| This compound | 255.2 |

| Internal Standard (C17:0-d3) | 272.3 |

| Note: The precursor ion corresponds to the [M-H]⁻ ion. The product ions and collision energies should be empirically optimized on the specific instrument used. The product ion for the analyte is a speculative fragment after the loss of CO2 and should be confirmed experimentally. |

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all injections using the instrument's software.

-

Calibration Curve: For each calibration standard, calculate the peak area ratio (Analyte Area / IS Area). Plot this ratio against the known concentration of the analyte. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.

-

Quantification: Calculate the peak area ratio for each unknown sample and determine its concentration using the regression equation from the calibration curve.

The fragmentation of fatty acids in negative ESI mode often involves the neutral loss of carbon dioxide (CO2, 44 Da) from the carboxylate precursor ion [M-H]⁻. Further fragmentation can occur along the alkyl chain.

Caption: Expected fragmentation of this compound in MS/MS.

Method Validation and Performance Characteristics

To ensure the trustworthiness of the results, the method should be validated according to established bioanalytical guidelines. Key parameters to assess include:

-

Linearity: Assessed from the calibration curve (r² > 0.99).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (80-120%).

-

Precision and Accuracy: Evaluated using QC samples at multiple concentrations. Precision (%CV) should be ≤15% and accuracy (% bias) should be within ±15%.

-

Matrix Effect: Assesses the ion suppression or enhancement caused by co-eluting matrix components.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, improper mobile phase pH. | Replace column, ensure mobile phase is correctly prepared with formic acid. |

| Low Sensitivity | Inefficient ionization, matrix suppression. | Optimize ion source parameters, improve sample cleanup (e.g., use SPE). |

| High Variability | Inconsistent sample preparation, IS addition error. | Ensure precise pipetting, vortex samples thoroughly after IS addition. |

| No Peak Detected | Incorrect MRM transition, analyte degradation. | Verify analyte fragmentation and optimize MS parameters, check sample stability. |

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable tool for the quantification of this compound in complex biological matrices. The detailed protocols for sample preparation and analysis, combined with the use of an internal standard, ensure high-quality data suitable for demanding research and development applications. This guide serves as a comprehensive resource for scientists seeking to accurately measure this and other branched-chain fatty acids.

References

-

Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow. Analyst (RSC Publishing).

-

Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.

-

Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International.

-

A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed.

-

Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed.

-

Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. ResearchGate.

-

Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC.

-

10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu Corporation.

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube.

-

Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research.

-

Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. University of Wuppertal.

-

Assessment of Fatty Acid Concentrations Among Blood Matrices. MDPI.

-

Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC.

-

Application Notes and Protocols for the Extraction of 3-Oxooctadecanoic Acid from Biological Matrices. BenchChem.

-

Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. lipidmaps.org [lipidmaps.org]

- 9. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 10. eprints.bice.rm.cnr.it [eprints.bice.rm.cnr.it]

Applications of 8-Methylpentadecanoic acid in microbial profiling

Application Note: 8-Methylpentadecanoic Acid in Microbial Profiling

Part 1: Executive Summary & Scientific Rationale